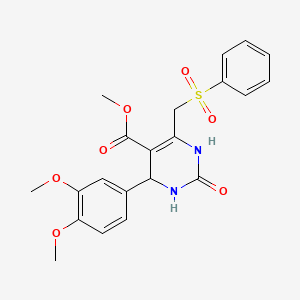

Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-((phenylsulfonyl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-((phenylsulfonyl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative characterized by a 3,4-dimethoxyphenyl substituent at the C4 position and a phenylsulfonylmethyl group at the C6 position. This compound belongs to the Biginelli family of pyrimidines, which are known for diverse pharmacological activities, including antitumor, enzyme inhibition, and antioxidant properties .

Properties

IUPAC Name |

methyl 6-(benzenesulfonylmethyl)-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O7S/c1-28-16-10-9-13(11-17(16)29-2)19-18(20(24)30-3)15(22-21(25)23-19)12-31(26,27)14-7-5-4-6-8-14/h4-11,19H,12H2,1-3H3,(H2,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIZNRTUWKQHNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=CC=C3)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-((phenylsulfonyl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the 3,4-dimethoxyphenyl precursor, followed by the formation of the tetrahydropyrimidine ring through cyclization reactions. The phenylsulfonyl group is introduced via sulfonylation reactions, and the final esterification step yields the desired methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-((phenylsulfonyl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-((phenylsulfonyl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-((phenylsulfonyl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, disrupting cellular processes and leading to therapeutic outcomes.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s structural uniqueness lies in its 3,4-dimethoxyphenyl and phenylsulfonylmethyl groups. Below is a comparison with structurally related DHPM derivatives:

Key Observations :

- Substituent Effects on Solubility : The phenylsulfonylmethyl group in the target compound likely improves solubility in polar aprotic solvents (e.g., DMSO) compared to methyl or fluorophenyl analogs .

- Melting Points: Fluorinated derivatives (e.g., 5b: 210–213°C) exhibit higher melting points than non-fluorinated analogs (e.g., 424.1°C for phenyl-substituted compound), suggesting stronger intermolecular interactions (e.g., dipole-dipole) .

- Crystallinity : Compounds with hydroxyl or trifluoromethyl groups (e.g., ) form well-defined crystals suitable for X-ray studies, whereas the target compound’s crystallization behavior remains unreported.

2.2.1. Enzyme Inhibition

- Thymidine Phosphorylase (TP) Inhibition : The phenyl-substituted analog (IC50: 59.0 µM) shows moderate TP inhibition, while the thiophene-substituted derivative (IC50: 47.1 µM) is less active . The target compound’s sulfonyl group may enhance TP binding via polar interactions, though experimental data are lacking.

- Cytochrome c Oxidase Inhibition : Methyl 6-methyl-2-oxo-4-phenyl derivatives exhibit negligible activity, suggesting that bulkier substituents (e.g., phenylsulfonyl) may be required for improved inhibition .

2.2.2. Antioxidant Activity

Biological Activity

Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-((phenylsulfonyl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 398.45 g/mol. The structure features a tetrahydropyrimidine ring substituted with methoxy and sulfonyl groups, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key methods include:

- Condensation Reactions : To form the tetrahydropyrimidine core.

- Sulfonation : Introducing the phenylsulfonyl group.

- Methylation : Adding the methoxy groups to enhance solubility and bioactivity.

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance:

- In vitro studies showed that related compounds displayed activity against various strains of bacteria and fungi. The presence of electron-withdrawing groups like sulfonyl enhances this activity by increasing the electron deficiency necessary for interaction with microbial targets .

Anticancer Properties

Several studies have investigated the anticancer potential of similar tetrahydropyrimidine derivatives. The mechanisms include:

- Cell Cycle Arrest : Compounds induce G1 phase arrest in cancer cells.

- Apoptosis Induction : They promote programmed cell death through intrinsic pathways.

In one study, a related compound demonstrated IC50 values in the low micromolar range against multiple cancer cell lines .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes:

- Cyclooxygenase (COX) Inhibition : This action can lead to reduced inflammation and pain relief.

- Protein Kinase Inhibition : Targeting kinases involved in cancer signaling pathways has shown promise in preclinical models.

Case Studies

- Antimicrobial Efficacy : A study reported that derivatives with similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

- Anticancer Activity : A derivative was tested against breast cancer cell lines (MCF-7), showing a dose-dependent decrease in cell viability with an IC50 of approximately 15 µM after 48 hours .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.